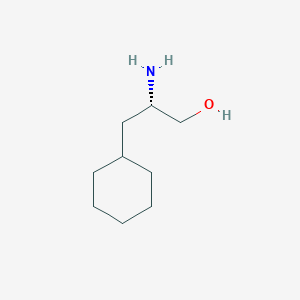

(S)-2-Amino-3-cyclohexylpropan-1-ol

Vue d'ensemble

Description

1-Hydroxy-2-Amino-3-Cyclohexylpropane est un composé organique appartenant à la classe des 1,2-aminoalcools. Ces composés sont caractérisés par une chaîne alkyle avec un groupe amine lié au premier atome de carbone et un groupe alcool lié au deuxième atome de carbone . La formule moléculaire du 1-Hydroxy-2-Amino-3-Cyclohexylpropane est C9H19NO, et sa masse moléculaire est de 157,2533 g/mol .

Méthodes De Préparation

La synthèse du 1-Hydroxy-2-Amino-3-Cyclohexylpropane peut être réalisée par plusieurs voies. Une méthode courante implique la réduction du 2-Amino-3-Cyclohexylpropanal en utilisant un agent réducteur tel que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) dans des conditions contrôlées . Une autre approche est l'hydrogénation catalytique de la 2-Amino-3-Cyclohexylpropanone en utilisant un catalyseur au palladium sous hydrogène gazeux . Les méthodes de production industrielle peuvent impliquer l'utilisation de réacteurs à écoulement continu pour optimiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Le 1-Hydroxy-2-Amino-3-Cyclohexylpropane subit diverses réactions chimiques, notamment :

Substitution : Le groupe amine peut subir des réactions de substitution nucléophile avec des halogénoalcanes pour former des dérivés N-alkylés.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des températures variables et des solvants tels que l'éthanol ou le méthanol. Les principaux produits formés à partir de ces réactions comprennent la 2-Amino-3-Cyclohexylpropanone, le 2-Amino-3-Cyclohexylpropanol et les dérivés N-alkylés .

Applications de la recherche scientifique

Le 1-Hydroxy-2-Amino-3-Cyclohexylpropane a plusieurs applications de recherche scientifique :

Industrie : Il est utilisé dans la production de produits pharmaceutiques, d'agrochimiques et de produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action du 1-Hydroxy-2-Amino-3-Cyclohexylpropane implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber l'enzyme rénine, qui joue un rôle crucial dans le système rénine-angiotensine . En inhibant la rénine, le composé peut moduler la pression artérielle et l'équilibre hydrique dans l'organisme . En outre, il peut interagir avec d'autres enzymes et récepteurs, ce qui entraîne divers effets biologiques .

Applications De Recherche Scientifique

Chemical Applications

1.1 Organic Synthesis

(S)-2-Amino-3-cyclohexylpropan-1-ol serves as a versatile building block in organic synthesis. Its unique structure allows it to function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This property is particularly valuable in the synthesis of pharmaceuticals where stereochemistry is crucial.

1.2 Chiral Auxiliary

The compound's ability to influence the stereochemical outcome of reactions makes it an essential tool for chemists aiming to create specific molecular configurations. It can be employed in reactions involving aldehydes and ketones to produce optically active products.

Biological Applications

2.1 Biochemical Probes

Research has identified this compound as a potential biochemical probe for studying enzyme mechanisms and protein interactions. Its functional groups allow it to interact with various biological targets, potentially influencing enzyme activity and protein conformations. Studies suggest that this compound may modulate pathways involving neurotransmitter receptors, which could have implications for understanding neurological processes .

2.2 Therapeutic Potential

The compound is being explored for its therapeutic effects, particularly in the context of neuropharmacology. Preliminary data indicate potential interactions with serotonin receptors, which may suggest antidepressant-like effects. Further research is required to elucidate its mechanisms of action and therapeutic benefits.

Pharmaceutical Applications

3.1 Intermediate in Drug Synthesis

this compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it suitable for creating complex molecules with desired biological activities.

3.2 Case Studies

A notable study investigated the compound's efficacy in a lupus disease model using DBA/1 mice, where it was administered alongside other compounds to assess its impact on anti-dsDNA titers and kidney function indicators . Although results showed no significant mortality or adverse effects, further exploration into its therapeutic applications is warranted.

Industrial Applications

4.1 Specialty Chemicals Production

In industrial settings, this compound is employed in the production of specialty chemicals. Its reactivity and functional versatility allow for the development of novel materials with unique properties, including potential applications in self-assembled structures with optical or electronic functions .

Mécanisme D'action

The mechanism of action of 1-Hydroxy-2-Amino-3-Cyclohexylpropane involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the enzyme renin, which plays a crucial role in the renin-angiotensin system . By inhibiting renin, the compound can modulate blood pressure and fluid balance in the body . Additionally, it may interact with other enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Le 1-Hydroxy-2-Amino-3-Cyclohexylpropane peut être comparé à d'autres composés similaires, tels que :

2-Amino-3-Cyclohexylpropanol : Structure similaire, mais sans groupe hydroxyle sur le premier atome de carbone.

2-Amino-3-Cyclohexylpropanone : Contient un groupe carbonyle au lieu d'un groupe hydroxyle sur le premier atome de carbone.

Dérivés N-alkylés : Formés en substituant le groupe amine par divers groupes alkyles.

Le caractère unique du 1-Hydroxy-2-Amino-3-Cyclohexylpropane réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes .

Activité Biologique

(S)-2-Amino-3-cyclohexylpropan-1-ol, also known as (S)-ACCP, is an organic compound with significant potential in various biological and biochemical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molar mass of approximately 171.25 g/mol. The compound features a cyclohexyl group attached to a propanol backbone, with both an amino group and a hydroxyl group present. This unique structure allows for diverse interactions with biological targets, particularly enzymes and proteins.

Potential Enzyme Interactions

Research indicates that (S)-ACCP can act as a biochemical probe for studying enzyme mechanisms and protein interactions. Its ability to mimic L-alanine may allow it to bind to active sites of enzymes, potentially altering their activity. Further investigations are needed to elucidate the specific enzymes affected by (S)-ACCP and the consequent biological pathways involved.

Applications in Medicinal Chemistry

This compound has garnered attention in medicinal chemistry for its potential applications as an intermediate in pharmaceutical synthesis. Its unique functional groups provide versatility for creating novel compounds with therapeutic properties. Studies have indicated that it might play a role in drug development, particularly in designing new functional materials.

Research Findings and Case Studies

Several studies have explored the biological activity of (S)-ACCP:

- Enzyme Activity Modulation : A study demonstrated that (S)-ACCP could modulate the activity of certain enzymes involved in metabolic pathways, although specific enzymes were not identified. This modulation suggests a broader role in influencing metabolic processes.

- Therapeutic Potential : In vitro studies indicated that (S)-ACCP might exhibit anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases. However, comprehensive clinical studies are required to validate these findings.

- Catalytic Applications : Research has shown that derivatives of (S)-ACCP can serve as effective catalysts in organic synthesis reactions, enhancing yields and selectivity in producing complex molecules .

Data Table: Comparison of Biological Activity

| Compound Name | Molecular Formula | Biological Activity Description |

|---|---|---|

| This compound | C9H19NO | Potential enzyme modulator; anti-inflammatory properties |

| 1-Hydroxy-2-Amino-3-Cyclohexylpropane | C9H19NO | Similar structure; potential for similar biological interactions |

| (S)-Cyclohexylalaninol | C9H19NO | Lacks propanol structure; different reactivity patterns |

Propriétés

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDRYURVUDZKSG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.